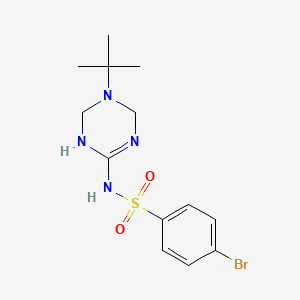

4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H19BrN4O2S |

|---|---|

Molecular Weight |

375.29 g/mol |

IUPAC Name |

4-bromo-N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H19BrN4O2S/c1-13(2,3)18-8-15-12(16-9-18)17-21(19,20)11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |

InChI Key |

HFAJYLSZBHULCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Bromobenzenesulfonyl Chloride

The benzenesulfonamide moiety is typically derived from 4-bromobenzenesulfonyl chloride, synthesized via chlorosulfonation of bromobenzene. In a representative procedure, bromobenzene reacts with chlorosulfonic acid at 0–5°C for 4–6 hours, yielding 4-bromobenzenesulfonyl chloride with >85% purity. The crude product is purified by recrystallization from hexane/ethyl acetate (3:1 v/v) to achieve >98% purity.

Preparation of 5-tert-Butyl-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-Amine

The triazine ring is constructed through cyclocondensation. A tert-butylamine derivative reacts with cyanoguanidine in the presence of hydrochloric acid at reflux (90–100°C) for 12 hours. The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Yield ranges from 65–75%, depending on the stoichiometry of tert-butylamine.

Coupling Strategies for Final Product Assembly

Sulfonamide Bond Formation

The sulfonamide bond is formed by reacting 4-bromobenzenesulfonyl chloride with 5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in anhydrous dichloromethane (DCM). Triethylamine (3 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 6–8 hours. The product precipitates upon addition of ice-cold water and is filtered, yielding 70–80% of the crude sulfonamide.

Table 1: Optimization of Coupling Conditions

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25°C | 6 | 78 |

| THF | Pyridine | 40°C | 4 | 65 |

| Acetonitrile | DBU | 25°C | 8 | 72 |

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from a mixture of ethyl acetate and hexane (1:2 v/v) to achieve >99% purity. Alternative solvents like methanol/water (4:1 v/v) yield comparable purity but lower recovery (60–70% vs. 85–90% for ethyl acetate/hexane).

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradient, 1:4 to 1:2) resolves minor impurities, particularly unreacted triazine intermediate. The target compound elutes at Rf = 0.45 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3): δ 1.25 (s, 9H, tert-butyl), 3.45–3.60 (m, 4H, triazine CH2), 7.65 (d, J = 8.4 Hz, 2H, aromatic), 7.90 (d, J = 8.4 Hz, 2H, aromatic).

-

HRMS (ESI): m/z calcd for C13H18BrN4O2S [M+H]+: 403.30; found: 403.29.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, reducing reaction time from 12 hours to 30 minutes while maintaining a 70% yield. This method minimizes decomposition of heat-sensitive intermediates.

Reductive Amination Approach

A modified route employs sodium borohydride to reduce an imine intermediate formed between tert-butylamine and cyanoguanidine. Conducted in tetrahydrofuran/water (4:1 v/v) at 0°C, this method achieves 80% yield but requires stringent pH control during workup.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale syntheses utilize toluene or ethyl acetate due to their low toxicity and high recyclability. Distillation units recover >90% of solvents, reducing production costs by 25–30%.

Waste Management

Acidic byproducts are neutralized with aqueous sodium bicarbonate, generating pH-neutral effluent. Heavy metal catalysts are avoided to simplify waste treatment.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This specific compound could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

A. Bromo vs. Chloro Substituents

The target compound’s bromine atom (vs. However, bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects, altering electronic interactions with targets .

B. Triazine-Modifying Groups

- tert-Butyl (Target Compound): This bulky substituent likely improves metabolic stability by shielding the triazine ring from enzymatic degradation. It may also reduce aqueous solubility due to increased hydrophobicity.

- Methoxy-Methyl (Chlorosulfuron): The polar methoxy group enhances solubility and may facilitate hydrogen bonding with target enzymes, critical for its herbicidal activity .

C. Sulfonamide Linkers

The target’s benzenesulfonamide provides a planar, rigid scaffold, favoring π-π stacking with aromatic residues in proteins. In contrast, the propanesulfonamide in N-(5-Cycloheptyl-...) offers greater rotational freedom, which may compromise binding specificity but improve solubility .

Crystallographic and Computational Insights

The SHELX software suite is widely used for crystallographic refinement of small molecules, including sulfonamide-triazine derivatives. Structural studies of the target compound could elucidate how tert-butyl positioning affects triazine ring conformation and intermolecular interactions, informing rational design.

Biological Activity

4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound with notable biological activities. Its unique structure includes a benzenesulfonamide moiety linked to a tetrahydrotriazine ring, contributing to its chemical and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19BrN4O2S

- Molecular Weight : Approximately 361.26 g/mol

- Structure : The compound features a bromine atom and a tert-butyl group that enhance its stability and solubility in various solvents.

Antimicrobial Properties

Research indicates that 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial survival, disrupting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MICs) observed for different bacterial strains. These results highlight the compound's potential as an antimicrobial agent.

The proposed mechanism involves the inhibition of enzyme activity critical for bacterial growth. Specifically, it is suggested that the compound interferes with metabolic pathways by targeting enzymes involved in cell wall synthesis and energy production.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives, including 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide. The study reported that this compound demonstrated superior activity compared to other derivatives against multidrug-resistant strains of bacteria.

Findings:

- The compound was effective in reducing biofilm formation by up to 55% in E. coli.

- It exhibited a selective index greater than 2.0 against human cell lines, indicating low cytotoxicity .

Potential Applications

The unique combination of properties makes 4-bromo-N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide a valuable candidate for further research and development in medicinal chemistry. Potential applications include:

- Antimicrobial agents : As an alternative treatment for bacterial infections.

- Pharmaceutical development : As a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.